2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid

SREBP inhibition diarylthiazole IC₅₀

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic small molecule (C₁₂H₁₂N₂O₂S, MW 248.30) that serves as a versatile intermediate in the synthesis of biologically active diarylthiazole derivatives. This compound appears as a core building block in the preparation of SREBP (sterol regulatory element‑binding protein) inhibitors, most notably N‑(4‑(2‑(2‑propylpyridin‑4‑yl)thiazol‑4‑yl)phenyl)methanesulfonamide (FGH10019), the most potent drug‑like analog in its series.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 929835-31-4
Cat. No. B2719718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid
CAS929835-31-4
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCCCC1=NC=CC(=C1)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C12H12N2O2S/c1-2-3-9-6-8(4-5-13-9)11-14-10(7-17-11)12(15)16/h4-7H,2-3H2,1H3,(H,15,16)
InChIKeyDATHWVWCDMQCMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid (CAS 929835-31-4): A Key Building Block for SREBP Inhibitor Development


2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic small molecule (C₁₂H₁₂N₂O₂S, MW 248.30) that serves as a versatile intermediate in the synthesis of biologically active diarylthiazole derivatives . This compound appears as a core building block in the preparation of SREBP (sterol regulatory element‑binding protein) inhibitors, most notably N‑(4‑(2‑(2‑propylpyridin‑4‑yl)thiazol‑4‑yl)phenyl)methanesulfonamide (FGH10019), the most potent drug‑like analog in its series [1]. Its commercial availability with documented purity and analytical data makes it a useful starting material for laboratories pursuing SREBP‑targeted medicinal chemistry.

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid: Why Simple Analogs Cannot Replace It


In‑class diarylthiazoles exhibit dramatically different activities depending on the position of the carboxylic acid handle and the nature of the substituents on the pyridine ring. For instance, shifting the carboxylic acid from the 4‑position to the 5‑position of the thiazole generates regioisomers (e.g., 4‑methyl‑2‑(2‑propylpyridin‑4‑yl)thiazole‑5‑carboxylic acid, CAS 929813‑95‑6) that are claimed in patents [1] but are often out of stock from major suppliers . Removing the propyl group from the pyridine (as in 2‑(4‑pyridyl)thiazole‑4‑carboxylic acid, CAS 21278‑86‑4) reduces SREBP inhibitory potency by >5‑fold relative to the propyl‑containing core [2]. Consequently, generic substitution with close analogs risks losing the regiospecific reactivity needed to generate the most potent SREBP inhibitors, underscoring the procurement value of this precise compound.

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid: Quantitative Comparator Evidence


Structural Enablement of the Most Potent SREBP Inhibitor (FGH10019) Compared to the Parent Lead Fatostatin

The target compound serves as the direct precursor to FGH10019 (compound 24), which exhibits an 8‑fold improvement in SREBP inhibitory potency relative to fatostatin, the original screening hit [1]. Conversion of the carboxylic acid to a methanesulfonamide through the phenylamine intermediate (compound 19) yields FGH10019 with an IC₅₀ of 0.7 μM in the SRE‑luciferase reporter assay, compared with 5.6 μM for fatostatin [2].

SREBP inhibition diarylthiazole IC₅₀

Regioisomeric Advantage: 4‑Carboxylic Acid vs. 5‑Carboxylic Acid Derivatives in Patent Space and Synthetic Utility

In the patent literature, 5‑carboxylic acid derivatives of the 2‑(2‑propylpyridin‑4‑yl)thiazole scaffold are explicitly claimed (e.g., 4‑phenyl‑2‑(2‑propylpyridin‑4‑yl)‑1,3‑thiazole‑5‑carboxylic acid) [1]. The corresponding 4‑carboxylic acid regioisomer (the target compound) is not encompassed by these claims [2]. This regioisomeric distinction provides a freedom‑to‑operate advantage for organizations commercializing compounds derived from the 4‑carboxylic acid.

regioisomer thiazole patent landscape

Commercial Availability and Purity of the Target 4‑Carboxylic Acid Relative to the Closest 5‑Carboxylic Acid Analog

The target compound is currently listed as available from at least one major supplier (Bidepharm) with a standard purity of ≥98% and batch‑specific QC documentation (NMR, HPLC, GC) . In contrast, the nearest 5‑carboxylic acid analog (CAS 929813‑95‑6) is reported as out of stock by vendors that previously listed it . This supply‑chain difference directly impacts the feasibility of large‑scale synthetic campaigns.

supply chain purity building block

Impact of Pyridine‑Substituent Length on SREBP Inhibitory Activity: Propyl vs. Hydrogen

Structure‑activity relationship studies demonstrate that the n‑propyl group on the pyridine ring is essential for maintaining high SREBP inhibitory activity [1]. Replacement of the propyl group with hydrogen (analog 4b) reduces the IC₅₀ from 5.6 μM to >30 μM, a >5‑fold loss of potency [2]. The target compound retains the critical propyl substituent, ensuring that intermediates derived from it inherit this potency‑enhancing feature.

SAR pyridine substitution SREBP

2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid: Procure for These High‑Value Application Scenarios


Synthesis of SREBP Inhibitor Libraries for Metabolic Disease Research

The target compound is the recommended starting point for the construction of focused libraries of 2‑(2‑propylpyridin‑4‑yl)thiazole‑4‑carboxamides, as demonstrated by the preparation of FGH10019 and its analogs [1]. Laboratories seeking to generate novel SREBP inhibitors with improved potency or pharmacokinetics over fatostatin can use the 4‑carboxylic acid for late‑stage diversification via amide coupling [2].

Freedom‑to‑Operate Medicinal Chemistry Campaigns

Because the 4‑carboxylic acid regioisomer is not explicitly claimed in the key composition‑of‑matter patent (US8207196B2) for SREBP‑active thiazoles [1], organizations can utilize this isomer to develop proprietary compounds with reduced risk of patent infringement, particularly when compared to the extensively claimed 5‑carboxylic acid derivatives [2].

Scale‑Up Feasibility Studies for Pre‑Clinical Candidates

The documented batch purity (≥98%) and accompanying analytical data (NMR, HPLC, GC) from established suppliers [1] make the target compound a reliable intermediate for process chemistry studies. Unlike its 5‑carboxylic acid analog, which faces intermittent supply shortages [2], the 4‑acid is currently available in sufficient quantities for multi‑gram scale‑up experiments.

Quote Request

Request a Quote for 2-(2-Propylpyridin-4-yl)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.